molecular formula C11H15N3O3 B1322673 3-Amino-N,N-diethyl-4-nitrobenzamide CAS No. 474020-77-4

3-Amino-N,N-diethyl-4-nitrobenzamide

Cat. No. B1322673
M. Wt: 237.25 g/mol
InChI Key: LGCFYPZERIQCFE-UHFFFAOYSA-N
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Patent
US07030139B2

Procedure details

N,N-Diethyl-3-fluoro-4-nitro-benzamide (5.1 g, 21.2 mmol) was refluxed in a 2:1 mixture of NH4OH/EtOH (150 mL) for 48 h. The solution was cooled to rt and the solvent concentrated. The solution was then extracted (3×) with EtOAc. The combined organic phases were washed with brine and dried over anhydrous MgSO4. The crude product was crystallized from EtOAc/hexanes to give the title compound (4.35 g, 86% yield). 1H NMR (400 MHz, CD3OD) δ 8.12 (d, J=8.8 Hz, 1H), 6.92 (s, 1H), 6.56 (d, J=8.8 Hz, 1H), 3.51 (q, J=7.2 Hz, 2H), 3.28 (m, 2H), 1.23 (t, J=7.2 Hz, 3H), 1.13 (t, J=7.2 Hz, 3H).
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
NH4OH EtOH
Quantity
150 mL
Type
reactant
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:16][CH3:17])[C:4](=[O:15])[C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[C:7](F)[CH:6]=1)[CH3:2].[NH4+:18].[OH-].CCO>>[NH2:18][C:7]1[CH:6]=[C:5]([CH:10]=[CH:9][C:8]=1[N+:11]([O-:13])=[O:12])[C:4]([N:3]([CH2:16][CH3:17])[CH2:1][CH3:2])=[O:15] |f:1.2.3|

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
C(C)N(C(C1=CC(=C(C=C1)[N+](=O)[O-])F)=O)CC
Name
NH4OH EtOH
Quantity
150 mL
Type
reactant
Smiles
[NH4+].[OH-].CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solvent concentrated
EXTRACTION
Type
EXTRACTION
Details
The solution was then extracted (3×) with EtOAc
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
The crude product was crystallized from EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)N(CC)CC)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.35 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.